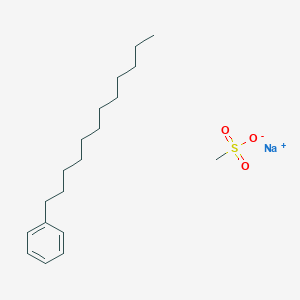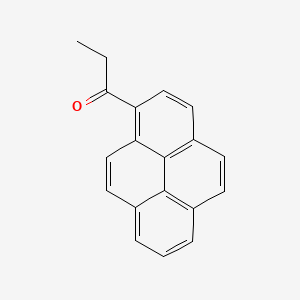![molecular formula C12H22O2 B8253493 [(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate is an organic compound that belongs to the family of methacrylate esters. These esters are widely used in the production of polymers and plastics due to their ability to form durable and transparent materials. This compound is particularly valued for its applications in surface coatings, adhesives, and as a building block for various copolymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with (S)-2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+(S)-2-ethylhexanol→Methacrylic acid (S)-2-ethylhexyl ester+Water
Industrial Production Methods
Industrial production of methacrylic acid esters, including methacrylic acid (S)-2-ethylhexyl ester, often involves the use of continuous reactors to ensure high efficiency and yield. The process may include steps such as distillation to purify the ester and remove any unreacted starting materials or by-products .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This ester can polymerize to form poly(methacrylic acid (S)-2-ethylhexyl ester), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to methacrylic acid and (S)-2-ethylhexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used
Major Products Formed
Polymerization: Poly(methacrylic acid (S)-2-ethylhexyl ester)
Hydrolysis: Methacrylic acid and (S)-2-ethylhexanol
Transesterification: Various methacrylate esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a reagent in organic synthesis.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone cements.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism by which methacrylic acid (S)-2-ethylhexyl ester exerts its effects is primarily through its ability to polymerize and form cross-linked networks. This polymerization process involves the formation of free radicals, which initiate the reaction and propagate through the monomer units, creating long polymer chains. The resulting polymers exhibit enhanced mechanical properties, chemical resistance, and durability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methacrylate (MMA)
- Ethyl methacrylate (EMA)
- Butyl methacrylate (BMA)
Uniqueness
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct properties such as improved flexibility and adhesion compared to other methacrylate esters. This makes it particularly suitable for applications requiring high-performance materials with enhanced mechanical properties .
Propiedades
IUPAC Name |
[(2S)-2-ethylhexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMWEYDKDCEHT-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)



![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)


